molecular formula C9H9F2NO2 B8787967 6-Cyclopropyl-5-(difluoromethoxy)pyridin-3-OL

6-Cyclopropyl-5-(difluoromethoxy)pyridin-3-OL

Cat. No. B8787967
M. Wt: 201.17 g/mol
InChI Key: DVHMUXMKZHLTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-5-(difluoromethoxy)pyridin-3-OL is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

6-cyclopropyl-5-(difluoromethoxy)pyridin-3-ol

InChI

InChI=1S/C9H9F2NO2/c10-9(11)14-7-3-6(13)4-12-8(7)5-1-2-5/h3-5,9,13H,1-2H2

InChI Key

DVHMUXMKZHLTKC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=N2)O)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanol (5 mL) was added to the crude 2-cyclopropyl-3-difluoromethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Preparation 103, 450 mg, 1.5 mmol) and the resulting solution cooled to 0° C. with stirring. Hydrogen peroxide solution (35% in water, 0.70 mL) was added over 20 minutes. The reaction mixture was then allowed to warm to room temperature and stirred for 5 hours. The reaction was quenched by addition of 1M aqueous sodium thiosulfate solution (10 mL), and rapidly stirred for 15 minutes at room temperature. The mixture were evaporated in vacuo, and brine (50 mL) was added. The residue was extracted into ethyl acetate (3×50 mL) and the combined extracts were dried over magnesium sulfate, filtered and the solvent removed to leave a brown oil. The oil was purified by flash silica gel column chromatography eluting with EtOAc:heptane 1:1 to provide the title compound as a white solid (168 mg, 58% yield).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
2-cyclopropyl-3-difluoromethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
58%

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